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Compound of Interest

Compound Name: Norbixin

Cat. No.: B1239005 Get Quote

Spectroscopic Profile of Norbixin: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

norbixin, a natural apocarotenoid dicarboxylic acid derived from the annatto tree (Bixa

orellana). Norbixin is widely used as a natural colorant in the food and cosmetic industries and

possesses various biological activities, making its thorough characterization essential for

quality control, research, and drug development. This document details its spectral properties

using Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and

Infrared (IR) spectroscopy.

UV-Visible Spectroscopy
UV-Vis spectroscopy of norbixin is characterized by a strong absorption band in the visible

region, which is responsible for its yellow-orange to red color. The position and fine structure of

the absorption maxima are sensitive to the solvent used, a phenomenon known as

solvatochromism. This is attributed to the conjugated polyene chain of the norbixin molecule.

Data Presentation
The following table summarizes the UV-Visible absorption maxima (λmax) of norbixin in

various solvents. The presence of multiple peaks is characteristic of the vibrational fine
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structure of the electronic transition.

Solvent λmax 1 (nm) λmax 2 (nm) λmax 3 (nm) Reference

Acetone 429 457 487 [1]

Methanol - 453 - [2]

Chloroform:Aceti

c Acid (99:1)
- 454 483 [3]

0.5% KOH (aq) - 454 483 [3]

0.5% NaOH (aq) - 454 - [3]

Water 384 - - [4]

Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the absorption maxima of norbixin in a given solvent.

Materials:

Norbixin sample

Spectrophotometric grade solvents (e.g., acetone, methanol, chloroform)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Analytical balance

Procedure:

Preparation of Stock Solution: Accurately weigh a small amount of norbixin and dissolve it in

the chosen solvent in a volumetric flask to prepare a stock solution of known concentration

(e.g., 100 µg/mL).
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Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to

obtain a range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the

wavelength range for scanning (e.g., 300-600 nm).

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and

record the baseline.

Sample Measurement: Record the absorbance spectra for each of the prepared norbixin
solutions.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic

compounds. However, comprehensive ¹H and ¹³C NMR data for norbixin is not readily

available in the published literature. The data presented here is for bixin, a closely related

methyl ester of norbixin, to provide an approximate reference for the expected chemical shifts.

The primary difference in the spectra would be the absence of the methyl ester signals and the

presence of signals corresponding to the second carboxylic acid group in norbixin.

Data Presentation (Reference: Bixin)
¹H NMR (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment (tentative)

~1.9 - 2.0 s Methyl protons

~3.7 s Methoxy protons (-OCH₃)

~5.8 - 7.5 m Olefinic protons

~9.5 s
Aldehydic proton (from minor

isomers/impurities)

¹³C NMR (in CDCl₃)
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Chemical Shift (δ) ppm Assignment (tentative)

~12.0 - 21.0 Methyl carbons

~51.0 Methoxy carbon (-OCH₃)

~120.0 - 145.0 Olefinic carbons

~167.0 Carbonyl carbon (ester)

~170.0 Carbonyl carbon (acid)

Experimental Protocol: NMR Spectroscopy (General for
Carotenoids)
Objective: To obtain ¹H and ¹³C NMR spectra of a carotenoid sample.

Materials:

Norbixin sample (highly purified)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (high precision)

NMR spectrometer (e.g., 400 MHz or higher)

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

Sample Preparation: Dissolve an appropriate amount of the purified norbixin sample

(typically 5-20 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.5-0.7 mL of deuterated solvent

in a clean vial.[5]

Transfer to NMR Tube: Carefully transfer the solution into an NMR tube.

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then

tuned and locked onto the deuterium signal of the solvent. Shimming is performed to
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optimize the homogeneity of the magnetic field.

Data Acquisition: Acquire the ¹H spectrum. Subsequently, acquire the ¹³C spectrum.

Standard pulse programs are used. For ¹³C, a proton-decoupled spectrum is typically

obtained.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. Phase and baseline corrections are applied.

Data Analysis: The chemical shifts of the signals are referenced to the internal standard

(TMS at 0 ppm). The multiplicity and integration of the peaks in the ¹H spectrum are

analyzed.

Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The

IR spectrum of norbixin shows characteristic absorption bands for carboxylic acids, alkenes,

and methyl groups.

Data Presentation
The following table lists the major IR absorption bands for norbixin and their corresponding

functional group assignments.[2][6]

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3302 O-H Stretching (Carboxylic acid)

~2391, 2193 C-H Bending

~1635-1651 C=O Stretching (Carboxylic acid)

~1396-1450 C=C Stretching (Alkene)

~1396 C-H Bending (Methyl)

Experimental Protocol: FTIR Spectroscopy
Objective: To obtain the infrared spectrum of norbixin.
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Materials:

Norbixin sample

Potassium bromide (KBr, spectroscopic grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr to remove any moisture.

Grind a small amount of norbixin (1-2 mg) with about 100-200 mg of dry KBr in an agate

mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment.

Sample Spectrum: Record the spectrum of the norbixin sample.

Data Analysis: Identify the positions of the major absorption bands and assign them to the

corresponding functional groups.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of

norbixin.
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Caption: General workflow for the spectroscopic characterization of norbixin.

In conclusion, this guide provides a foundational understanding of the spectroscopic

characteristics of norbixin. While UV-Vis and IR data are well-documented, a notable gap

exists in the public domain for detailed ¹H and ¹³C NMR spectral assignments for norbixin
itself. Further research to fully elucidate its NMR profile would be highly beneficial for the

scientific and industrial communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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